molecular formula C25H21N3O3 B2850632 6-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1421508-87-3

6-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2850632
CAS No.: 1421508-87-3
M. Wt: 411.461
InChI Key: DOADZQQDZWPMOV-UHFFFAOYSA-N
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Description

6-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a versatile chemical compound utilized in diverse scientific research for its unique properties and potential applications. It is related to the compound 1-PHENYL-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE, which has a molecular formula of C24H22N2O2 .


Synthesis Analysis

The synthesis of compounds similar to this compound involves various synthetic strategies. For instance, the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of related compounds like 1-PHENYL-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE has been analyzed and confirmed by 1H and 13C NMR and mass spectra . The molecular formula of this compound is C24H22N2O2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds similar to this compound are complex and involve multiple steps. For instance, the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives involves reactions with piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .

Properties

IUPAC Name

6-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c26-15-17-9-10-23(27-16-17)30-18-11-13-28(14-12-18)25(29)24-19-5-1-3-7-21(19)31-22-8-4-2-6-20(22)24/h1-10,16,18,24H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOADZQQDZWPMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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